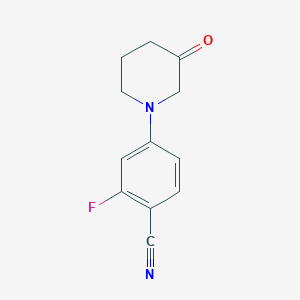
2-Fluoro-4-(3-oxopiperidin-1-yl)benzonitrile
Cat. No. B8362093
M. Wt: 218.23 g/mol
InChI Key: YVQJFTOENJGGBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08815909B2
Procedure details


To a solution of 2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile (1,000 mg, 4.54 mmol) in CH2Cl2 (2 mL) was added Dess-Martin Periodinane (231 mg, 0.545 mmol). The reaction was stirred at rt for 1 h. The reaction was diluted CH2Cl2, washed with saturated aqueous NaHCO3 and saturated aqueous NaCl. The organic layer was dried over Na2SO4, filtered and concentrated. The resulting residue was purified using silica gel chromatography (ISCO system) eluting with a gradient of 0-50% EtOAc/Hex to give the product, 2-fluoro-4-(3-oxopiperidin-1-yl)benzonitrile, (600 mg, 2.75 mmol, 60.6% yield) as a white foam. Anal. Calcd. for C12H11FN2O m/z 218.2, found: 219.1 (M+H)+.
Name
2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile
Quantity
4.54 mmol
Type
reactant
Reaction Step One




Yield
60.6%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][CH:12]([OH:16])[CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[F:1][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH2:13][C:12](=[O:16])[CH2:11]2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
|
Inputs


Step One
|
Name
|
2-fluoro-4-(3-hydroxypiperidin-1-yl)benzonitrile
|
|
Quantity
|
4.54 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1)N1CC(CCC1)O
|
|
Name
|
|
|
Quantity
|
231 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated aqueous NaHCO3 and saturated aqueous NaCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 0-50% EtOAc/Hex
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C#N)C=CC(=C1)N1CC(CCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.75 mmol | |
| AMOUNT: MASS | 600 mg | |
| YIELD: PERCENTYIELD | 60.6% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
